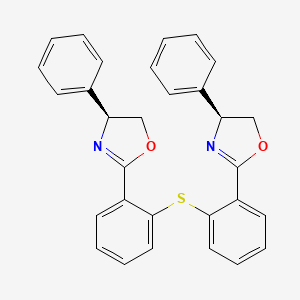
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane is a complex organic compound that features a sulfane group bonded to two oxazoline rings, each substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane typically involves the reaction of 2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)thiol with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by reaction with a suitable electrophile to form the desired sulfane compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane undergoes various chemical reactions, including:
Reduction: Reduction of the oxazoline rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxazoline derivatives
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane has several applications in scientific research:
Mechanism of Action
The mechanism by which Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups facilitate binding to these targets, while the sulfane group can undergo redox reactions, influencing the compound’s biological activity . The pathways involved often include modulation of oxidative stress and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxyphenyl)sulfone: Similar in having a sulfane group but differs in the presence of hydroxyl groups instead of oxazoline rings.
Bis(phenylsulfonyl)methane: Features a sulfone group and is used in different synthetic applications.
Bisphenol A: Contains phenol groups linked by a methylene bridge, widely used in plastics.
Uniqueness
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane is unique due to its combination of oxazoline rings and a sulfane group, providing distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C30H24N2O2S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]sulfanylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H24N2O2S/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2/t25-,26-/m1/s1 |
InChI Key |
OCVQKVUPRNCCNU-CLJLJLNGSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2SC3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2SC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















